molecular formula C21H25N5O3S2 B11652017 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 361994-90-3

2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11652017
CAS No.: 361994-90-3
M. Wt: 459.6 g/mol
InChI Key: GYSFGYBUUFEFFR-SSZFMOIBSA-N
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Description

2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring through a cyclization reaction.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is synthesized through a condensation reaction involving isopropylamine and a suitable carbonyl compound.

    Coupling of the Rings: The final step involves coupling the piperazine and thiazolidinone rings with the pyrido[1,2-A]pyrimidin-4-one core through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and thiazolidinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Hydroxide ions (OH-), amines, thiols.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to understand biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing cellular pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one
  • 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one

Uniqueness

The uniqueness of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

361994-90-3

Molecular Formula

C21H25N5O3S2

Molecular Weight

459.6 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H25N5O3S2/c1-14(2)26-20(29)16(31-21(26)30)13-15-18(24-9-7-23(8-10-24)11-12-27)22-17-5-3-4-6-25(17)19(15)28/h3-6,13-14,27H,7-12H2,1-2H3/b16-13-

InChI Key

GYSFGYBUUFEFFR-SSZFMOIBSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)SC1=S

Origin of Product

United States

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